Alloferon 2

Antiviral research Herpesvirus Immunomodulation

Alloferon 2 (GVSGHGQHGVHG) is a precisely defined immunomodulatory peptide with distinct Zn(II) and Cu(II) coordination chemistry driven by an N-terminal His deletion versus Alloferon 1. Its 3N Cu(II) binding mode (pH 7.4) and unique Zn(II) coordination make it essential for metallopeptide SAR and antiviral studies, validated by a 3.27 log10 HHV-1 titer reduction at 400 µg/mL. Ensure lot-specific sequence verification (HPLC/MS) to eliminate generic substitution risks that compromise metal-binding and NK/IFN pathway data. Request a quote for ≥98% purity, research-grade material with documented cold-chain shipping.

Molecular Formula C46H69N19O15
Molecular Weight 1128.2 g/mol
Cat. No. B15597722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloferon 2
Molecular FormulaC46H69N19O15
Molecular Weight1128.2 g/mol
Structural Identifiers
InChIInChI=1S/C46H69N19O15/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73)/t27-,28-,29-,30-,31-,38-,39-/m0/s1
InChIKeyAQIZMOGQENOEHX-ZSRBWRFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloferon 2 for Research Procurement: Definition, Class, and Therapeutic Origin


Alloferon 2 is an 11-amino acid immunomodulatory peptide (sequence: GVSGHGQHGVHG) originally isolated from the hemolymph of bacterially challenged larvae of the blow fly Calliphora vicina [1]. It belongs to the alloferon family of insect-derived, slightly cationic peptides and has been studied for its capacity to stimulate natural killer (NK) cell cytotoxicity and induce interferon (IFN) synthesis in both mouse and human models, thereby enhancing antiviral and antitumoral resistance [2].

Why Alloferon 2 Procurement Requires Precise Analog Specification


Despite sharing a core scaffold with the alloferon family, Alloferon 2 exhibits distinct coordination chemistry, metal-binding thermodynamics, and biological activity profiles relative to its closest in-class analogs. A single amino acid difference—the absence of the N-terminal histidine residue present in Alloferon 1—fundamentally alters Zn(II) binding mode and thermodynamic stability at physiological pH, which carries implications for formulation development and downstream biological performance [1]. Furthermore, Alloferon 2 differs from allostatins in its lack of pronounced adjuvant properties, a functional divergence that dictates distinct therapeutic application pathways [2]. Generic substitution without precise sequence and lot verification therefore risks introducing uncontrolled variability in research outcomes.

Alloferon 2 Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Alloferon 2 vs. Alloferon 1: Direct Head-to-Head Antiviral Efficacy in HHV-1 Replication Inhibition

In a direct head-to-head comparison evaluating inhibition of Human Herpesvirus 1 (HHV-1, McIntyre strain) replication in HEp-2 cells, Alloferon 2 demonstrated a viral titer reduction of 3.27 log10 TCID50/mL when applied at 400 µg/mL in combination with PHA-stimulated human lymphocytes [1]. Under identical experimental conditions, Alloferon 1 achieved a reduction of 3.69 log10 TCID50/mL [1].

Antiviral research Herpesvirus Immunomodulation In vitro assay

Alloferon 2 vs. Alloferon 1: Differential Zn(II) Coordination and Thermodynamic Stability at Physiological pH

At physiological pH 7.4, Zn(II) complexes of Alloferon 1 and Alloferon 2 adopt substantially different coordination patterns despite differing by only a single N-terminal amino acid [1]. Alloferon 1 forms a histamine-like binding mode (N-terminal amine plus imidazole of His-1), which strongly enhances its thermodynamic stability compared to the His-1-lacking Alloferon 2 analogue [1]. Alloferon 2 instead coordinates Zn(II) via its N-terminal amine and all three imidazoles present in its sequence (His-5, His-6, His-9) [1].

Bioinorganic chemistry Peptide-metal complexes Formulation stability Structural biology

Alloferon 2 vs. Alloferon 1: Differential Cu(II) Coordination at Physiological pH

Potentiometric and spectroscopic studies of mononuclear copper(II) complexes reveal distinct coordination modes for Alloferon 1 and Alloferon 2 at physiological pH 7.4 [1]. Alloferon 1 forms a 4N complex with the {NH2, 3N(Im)} coordination mode predominating, whereas Alloferon 2 forms a 3N complex with the {NH2, CO, 2N(Im)} binding mode [1].

Bioinorganic chemistry Copper complexes Peptide-metal binding Spectroscopic studies

Alloferons vs. Allostatins: Functional Differentiation by Adjuvant Property

Alloferons (including Alloferon 2) and allostatins both stimulate NK cell cytotoxic activity and interferon production, but they differ functionally in a key dimension: allostatins possess pronounced adjuvant properties—the ability to enhance immune recognition of alien (non-self) antigens—whereas alloferons lack this pronounced adjuvant capacity [1].

Immunomodulation Adjuvant research Antigen presentation Vaccine development

Evidence-Backed Alloferon 2 Application Scenarios for Scientific and Industrial Use


Antiviral Research: In Vitro Screening of Herpesvirus Replication Inhibitors

Alloferon 2 is directly applicable for in vitro antiviral screening against Human Herpesvirus 1 (HHV-1). Head-to-head data confirm its capacity to reduce HHV-1 titer by 3.27 log10 TCID50/mL at 400 µg/mL when combined with PHA-stimulated lymphocytes [1]. This makes Alloferon 2 suitable as a comparator compound or positive control in herpesvirus inhibition assays, particularly for studies evaluating structure-activity relationships among alloferon analogs [1].

Bioinorganic Chemistry: Peptide-Metal Coordination and Stability Studies

Alloferon 2 is a uniquely defined ligand for investigating how a single amino acid deletion (N-terminal His) alters metal-ion coordination geometry and complex stability. The documented 3N Cu(II) binding mode {NH2, CO, 2N(Im)} at pH 7.4 [2] and the distinct Zn(II) coordination pattern lacking histamine-like stabilization [3] make Alloferon 2 an essential comparator for researchers studying metallopeptide chemistry, neurodegenerative disease-relevant copper interactions, or metal-based formulation strategies [2][3].

Immunomodulation Research: NK Cell and Interferon Pathway Activation Studies

Alloferon 2 is applicable in studies requiring stimulation of natural killer (NK) cell cytotoxicity and induction of interferon synthesis without the confounding variable of pronounced adjuvant properties. Unlike allostatins, which additionally enhance immune recognition of non-self antigens, Alloferon 2 provides a more selective immunomodulatory profile limited to NK/IFN pathway activation [4]. This functional specificity makes Alloferon 2 the preferred candidate for dissecting NK-mediated antiviral or antitumor mechanisms independent of antigen-presentation enhancement [4].

Comparative Analog Studies: Evaluating N-Terminal Histidine Contribution to Bioactivity

Alloferon 2 (lacking N-terminal His) and Alloferon 1 (containing N-terminal His) constitute a minimal-sequence-difference pair ideally suited for structure-activity relationship (SAR) investigations. The single amino acid difference enables rigorous evaluation of how N-terminal histidine contributes to metal-binding thermodynamics [3], antiviral potency (3.27 vs. 3.69 log10 reduction in HHV-1 titer) [1], and potentially in vivo pharmacokinetic behavior. Procurement of both analogs from a single verified source ensures sequence fidelity for reproducible SAR conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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